REACTION_CXSMILES
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[OH:1][CH:2]1[CH2:7][CH2:6][N:5]([C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([N+:16]([O-])=O)[CH:11]=2)=[O:9])[CH2:4][CH2:3]1.C([SiH](CC)CC)C>CO.[Pd]>[NH2:16][C:12]1[CH:11]=[C:10]([C:8]([N:5]2[CH2:4][CH2:3][CH:2]([OH:1])[CH2:7][CH2:6]2)=[O:9])[CH:15]=[CH:14][CH:13]=1
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Name
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|
Quantity
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1 g
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Type
|
reactant
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Smiles
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OC1CCN(CC1)C(=O)C1=CC(=CC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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3.19 mL
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Type
|
reactant
|
Smiles
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C(C)[SiH](CC)CC
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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CO
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Name
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|
Quantity
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0.425 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture was filtered through celite bed
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated under vacuum
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Name
|
|
Type
|
product
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Smiles
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NC=1C=C(C=CC1)C(=O)N1CCC(CC1)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |